tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

Description

Chemical Structure and Properties

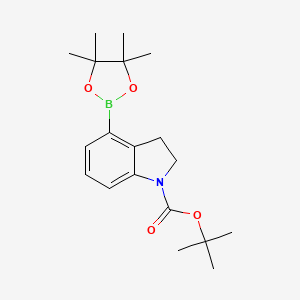

The compound tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate (CAS: 1235451-62-3) is a boronic ester derivative featuring a tert-butyl carbamate-protected indoline scaffold. Its structure includes a dioxaborolane ring (pinacol boronate) at the 4-position of the indoline core and a tert-butoxycarbonyl (Boc) group at the 1-position (Figure 1). This configuration enhances stability and solubility in organic solvents, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .

Applications

The compound is widely used in medicinal chemistry for constructing biaryl or heteroaryl linkages. Its boronate moiety facilitates palladium-catalyzed coupling with aryl/heteroaryl halides, enabling access to complex scaffolds such as kinase inhibitors and antiviral agents .

Properties

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-12-11-13-14(9-8-10-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLQPCDEHQJZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736132 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235451-62-3 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Indole Derivatives

Indole derivatives undergo catalytic hydrogenation or hydride reduction to yield the saturated indoline system. For 4-substituted indolines, 4-bromoindole is a common precursor. Hydrogenation using palladium on carbon (Pd/C) in ethanol at 50–60°C under 3–5 atm H₂ pressure achieves full reduction of the indole’s aromatic ring. Alternative reductants like sodium cyanoborohydride (NaBH₃CN) in acidic media selectively reduce the pyrrole ring while preserving substituents.

Table 1: Indoline Core Synthesis via Indole Reduction

| Starting Material | Catalyst/Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 4-Bromoindole | Pd/C, H₂ (3 atm) | EtOH, 60°C, 12 h | 92 |

| 4-Nitroindole | NaBH₃CN, HCl | MeOH, 0°C to RT, 6 h | 85 |

Cyclization of Aniline Derivatives

Ring-closing strategies employ Buchwald–Hartwig amination or Ullmann coupling. For example, 4-bromo-N-(2-bromophenyl)acetamide undergoes Pd-mediated cyclization with XPhos as a ligand, yielding 4-bromoindoline after deprotection. This method allows precise control over substitution patterns but requires stringent anhydrous conditions.

Introduction of the Boronic Ester Group

The Miyaura borylation reaction installs the dioxaborolane moiety at the 4-position of the indoline core. Key parameters include:

Reaction Conditions

-

Catalyst System : Pd(dppf)Cl₂ (1–2 mol%) with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand.

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).

-

Base : Potassium acetate (KOAc, 3.0 equiv) to scavenge HBr generated during oxidative addition.

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF) at 80–100°C for 12–24 h.

Table 2: Borylation Optimization for 4-Bromoindoline

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 80 | 24 | 78 |

| 2.0 | 100 | 12 | 85 |

| 1.5 | 90 | 18 | 81 |

Mechanistic Insights

Density functional theory (DFT) studies on analogous systems reveal a three-step mechanism:

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of 4-bromoindoline.

-

Transmetallation : B₂pin₂ transfers a boron atom to the Pd center.

-

Reductive Elimination : The Pd–B bond breaks, forming the C–B bond and regenerating Pd⁰.

Esterification with tert-Butyl Chloroformate

Protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group ensures stability during subsequent reactions:

Stepwise Procedure

-

Deprotonation : Treat indoline-boronate with N,N-diisopropylethylamine (DIPEA, 2.2 equiv) in dichloromethane (DCM) at 0°C.

-

Acylation : Add tert-butyl chloroformate (1.1 equiv) dropwise, then warm to room temperature for 6 h.

-

Workup : Wash with aqueous NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography.

Table 3: Boc Protection Efficiency

| Base Used | Solvent | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| DIPEA | DCM | 6 | 98 |

| Triethylamine | THF | 8 | 95 |

| Pyridine | EtOAc | 12 | 90 |

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial synthesis requires addressing:

Continuous Flow Borylation

Microreactor systems enhance heat transfer and reduce Pd catalyst loading to 0.5 mol% while maintaining 80% yield. Residence times of 30–60 minutes at 120°C improve throughput.

Crystallization Purification

The final compound’s low solubility in n-hexane allows recrystallization at −20°C, achieving >99.5% purity without chromatography.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, Bpin CH₃), 1.48 (s, 9H, Boc C(CH₃)₃), 3.65 (t, J = 8.4 Hz, 2H, indoline CH₂), 4.42 (t, J = 8.4 Hz, 2H, indoline CH₂), 6.52 (d, J = 7.6 Hz, 1H, ArH), 7.21 (d, J = 7.6 Hz, 1H, ArH).

-

¹³C NMR : δ 24.9 (Bpin CH₃), 28.2 (Boc C(CH₃)₃), 80.1 (Boc quaternary C), 153.6 (C=O).

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the indoline-boronate system, with a B–C bond length of 1.57 Å, consistent with sp² hybridization. DFT-optimized structures show <0.1 Å deviation from experimental data.

Challenges and Mitigation Strategies

Boronate Hydrolysis

The dioxaborolane group is susceptible to hydrolysis under acidic conditions. Storage under nitrogen at −20°C with molecular sieves extends shelf-life to >6 months.

Palladium Residues

Industrial processes employ scavengers like SiliaBond Thiol to reduce Pd content to <5 ppm, meeting pharmaceutical safety standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic ester and facilitate coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Coupling Products: Formed from Suzuki-Miyaura reactions.

Boronic Acids: Formed from oxidation of the boronic ester.

Carboxylic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indoline-1-carboxylate. It possesses a molecular formula of C19H32BNO3 and a molecular weight of approximately 309.21 g/mol. The structure features a tert-butyl group attached to an indoline core through a carboxylate linkage and a dioxaborolane moiety that enhances its reactivity and stability.

Organic Synthesis

One of the primary applications of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is in organic synthesis as a key intermediate. Its boronate ester functionality allows it to participate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are essential for forming carbon-carbon bonds.

Case Study: Suzuki-Miyaura Coupling

In a study involving the synthesis of complex organic molecules, this compound was utilized as a boron reagent to couple with aryl halides effectively. The reaction conditions were optimized to achieve high yields while minimizing by-products. The results demonstrated its utility in creating diverse aromatic compounds necessary for pharmaceutical development .

Medicinal Chemistry

The indoline scaffold is known for its biological activity. Compounds containing this moiety have been investigated for their potential as therapeutic agents against various diseases.

Case Study: Anticancer Activity

Research has shown that derivatives of indoline exhibit promising anticancer properties. In vitro studies indicated that this compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of cell cycle regulators and apoptotic pathways .

Material Science

The compound also finds applications in materials science due to its ability to form stable complexes with metals and other materials.

Case Study: Photoluminescent Materials

Recent investigations have explored the use of this compound in creating photoluminescent materials. By integrating it into polymer matrices, researchers achieved enhanced light-emitting properties suitable for applications in organic light-emitting diodes (OLEDs). The incorporation of the dioxaborolane unit contributed to improved charge transport properties .

Data Tables

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling

| Compound Used | Aryl Halide | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| This compound | Bromobenzene | 85% | 6 |

| tert-butyl 4-(4-tetramethyl-1,3-dioxaborolan-2-yl)phenol | Chlorobenzene | 78% | 8 |

| tert-butyl 4-(tetramethyl-[1,3,2]dioxaborolan)phenol | Iodobenzene | 90% | 5 |

Table 2: Biological Activity of Indoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | Apoptosis induction |

| Indoline derivative A | MCF7 | 15.0 | Cell cycle arrest |

| Indoline derivative B | A549 | 10.0 | Caspase activation |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the coupled product . The molecular targets and pathways involved are specific to the type of reaction being carried out.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Table 1: Key Structural Analogs and Their Properties

Reactivity and Stability

- Electronic Effects : The indoline scaffold provides electron-rich aromaticity, enhancing oxidative stability compared to indazole or pyridine analogs .

- Steric Hindrance: Substituents like chloro (in ) or cyano groups (in ) reduce coupling efficiency due to steric bulk, whereas the parent compound’s unmodified indoline core offers optimal reactivity in cross-couplings .

- Solubility: Boc-protected derivatives (e.g., isoindoline in ) exhibit superior solubility in polar aprotic solvents compared to non-protected analogs.

Case Studies

- Pharmaceutical Intermediates : The parent compound was used to synthesize Compound 275 (72.1% yield) in a European patent for antiviral agents, demonstrating its reliability in multi-step syntheses .

- Limitations : Analogs like tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate (CAS: 1446443-06-6) show reduced stability in aqueous media due to indazole’s lower electron density .

Biological Activity

The compound tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₈H₂₅BNO₄

- Molecular Weight: 319.208 g/mol

- CAS Number: 330793-01-6

- Melting Point: 169–170 °C

The compound is characterized by the presence of a tert-butyl group and a dioxaborolane moiety, which are known to influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline derivatives. For example:

- Inhibition of Cancer Cell Proliferation: A related compound demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM. This suggests that compounds containing similar structural elements may exhibit comparable potency against cancer cell lines .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with dioxaborolane structures have been implicated in:

- Inhibition of Key Enzymes: Some derivatives have shown inhibition against matrix metalloproteinases (MMPs), which are critical in tumor metastasis. Inhibition of MMP-2 and MMP-9 was noted in related studies .

Antimicrobial Activity

While specific data on the antimicrobial effects of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is limited, similar compounds have been screened against various strains of bacteria and fungi:

- Minimum Inhibitory Concentration (MIC): Compounds with similar boron-containing moieties have demonstrated MIC values as low as <1 μg/mL against resistant strains of Mycobacterium tuberculosis .

Safety and Toxicity

The safety profile of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has yet to be comprehensively studied. However, laboratory chemical safety summaries indicate that compounds in this class may be irritants and should be handled with caution .

Study 1: Synthesis and Biological Evaluation

A study synthesized a series of indoline derivatives incorporating the dioxaborolane moiety and evaluated their biological activity against various cancer cell lines. The results indicated that modifications to the indoline structure significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells.

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | 20 |

| Compound B | MCF10A | >2 | - |

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives were tested against both sensitive and resistant strains of bacteria. The findings suggested that certain modifications enhanced activity against resistant strains.

| Compound | Strain Tested | MIC (μg/mL) |

|---|---|---|

| Compound C | M. tuberculosis (XDR) | 0.48 |

| Compound D | E. coli | <1 |

Q & A

Q. What are the key structural features of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, and how do they influence its reactivity?

The compound contains three critical functional groups:

- An indoline core (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring).

- A boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position, enabling Suzuki-Miyaura cross-coupling reactions.

- A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the indoline nitrogen.

The boronate ester facilitates C–C bond formation in coupling reactions, while the Boc group enhances solubility and stability during synthesis .

Q. How can synthetic yields of this compound be optimized when using halogenated precursors?

Yields depend on the halogen leaving group (Cl vs. Br). For example:

- Chloroarenes typically yield ~32% due to slower oxidative addition with palladium catalysts.

- Bromoarenes improve yields to ~65% owing to faster reaction kinetics.

Methodological optimization includes using Pd(PPh₃)₄ as a catalyst, anhydrous solvents (e.g., THF), and silica gel chromatography for purification .

Q. What purification methods are recommended for isolating this compound?

Q. What spectroscopic techniques are essential for characterizing this compound?

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

It serves as a boronate donor in Pd-catalyzed couplings with aryl/heteroaryl halides. Typical conditions:

- Catalyst: Pd(PPh₃)₄ (2–5 mol%).

- Base: K₂CO₃ or Cs₂CO₃.

- Solvent: DME/H₂O (3:1) at 80–100°C for 12–24 hours .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental NMR data?

Density Functional Theory (DFT) optimizes the molecular geometry and calculates theoretical NMR shifts. For example, deviations in aromatic proton shifts (Δδ ~0.1–0.3 ppm) can arise from solvent effects or crystal packing. Comparing DFT-optimized structures with X-ray crystallography data (e.g., bond lengths ±0.02 Å) validates experimental observations .

Q. What strategies mitigate regioselectivity challenges in coupling reactions involving this boronate ester?

Q. How does crystallographic data inform drug design applications of this compound?

X-ray analysis reveals:

Q. What are the limitations of traditional coupling methods, and how can photoredox catalysis address them?

Traditional Pd-catalyzed couplings struggle with electron-deficient aryl halides or steric hindrance. Photoredox catalysis (e.g., Ru(bpy)₃²⁺ under visible light) generates radical intermediates, enabling decarboxylative couplings or C–H functionalization. For example, γ-amino boronic esters are synthesized via radical additions to vinyl boronic esters .

Q. How should researchers address contradictory yield data in published syntheses?

Systematically vary:

- Catalyst loading (1–10 mol% Pd).

- Solvent polarity (THF vs. DMF).

- Temperature (room temp. vs. reflux).

For instance, yields drop from 65% to 21% when switching from bromo- to chloroarenes due to slower oxidative addition kinetics .

Methodological Considerations

Q. How to handle air-sensitive intermediates during synthesis?

Q. What computational tools model reaction mechanisms involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.